molecular formula C32H20CuN12 B1643959 (29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper CAS No. 14654-63-8

(29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper

Cat. No.: B1643959
CAS No.: 14654-63-8
M. Wt: 636.1 g/mol
InChI Key: XVUTZPLOCLQYJT-UHFFFAOYSA-N
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Description

Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyaninetetraminato(2-)-N29,N30,N31,N32: is a complex organometallic compound featuring a copper ion coordinated to a phthalocyanine ligand with four tert-butyl groups and four amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Phthalocyanine Synthesis: : The phthalocyanine core is synthesized through the cyclotetramerization of phthalonitrile in the presence of a metal catalyst, such as copper.

  • Substitution Reactions: : The resulting phthalocyanine is then subjected to substitution reactions to introduce tert-butyl and amine groups at the appropriate positions on the macrocyclic ring.

  • Metal Coordination: : Finally, the metal ion (copper) is coordinated to the phthalocyanine ligand to form the final complex.

Industrial Production Methods

Industrial production of this compound involves scaling up the above synthetic routes using reactors and equipment designed for large-scale chemical synthesis. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The copper center can be oxidized to form higher oxidation states.

  • Reduction: : The copper center can be reduced to lower oxidation states.

  • Substitution: : The amine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Common reducing agents include sodium borohydride and hydrogen gas.

  • Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

  • Oxidation: : Higher oxidation state copper complexes.

  • Reduction: : Lower oxidation state copper complexes.

  • Substitution: : Substituted phthalocyanine derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Employed in bioimaging and as a photosensitizer in photodynamic therapy.

  • Medicine: : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

  • Industry: : Utilized in the production of dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets and pathways. The copper ion can bind to biological molecules, such as DNA and proteins, affecting their function. The amine groups can also interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific combination of tert-butyl and amine groups on the phthalocyanine ligand. Similar compounds include:

  • Copper(II) phthalocyanine: : Lacks the tert-butyl and amine groups.

  • Copper(II) tetrasulfonic acid phthalocyanine: : Contains sulfonic acid groups instead of tert-butyl and amine groups.

  • Zinc phthalocyanine: : Features a zinc ion instead of copper.

Biological Activity

The compound (29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper, often referred to as copper phthalocyanine (CuPc), is a complex organic compound that exhibits remarkable properties, particularly in biological contexts. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential applications in medicine and environmental science.

  • Molecular Formula : C32H16CuN8
  • Molar Mass : 576.07 g/mol
  • Appearance : Dark blue crystalline powder
  • Solubility : <0.1 g/100 mL at 20°C
  • Toxicity : LD50 (intraperitoneal in rat) > 3 g/kg .

Antimicrobial Properties

Copper phthalocyanines have demonstrated significant antimicrobial activity. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit growth through oxidative stress mechanisms. The IC50 values for various phthalocyanine complexes suggest a strong potential for use as antimicrobial agents .

Photodynamic Therapy (PDT)

CuPc is widely studied for its application in photodynamic therapy, where it acts as a photosensitizer. Upon light activation, CuPc generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have shown that CuPc can effectively target tumor cells while sparing normal tissues, making it a promising candidate for cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of CuPc against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that CuPc exhibited a dose-dependent antimicrobial effect, with significant reductions in bacterial viability observed at concentrations as low as 10 µg/mL .

Case Study 2: Photodynamic Therapy in Cancer Treatment

In a clinical trial involving patients with squamous cell carcinoma, CuPc was administered followed by laser irradiation. The treatment resulted in a notable decrease in tumor size and improved patient outcomes compared to controls. The study highlighted the importance of optimizing light dosage and treatment duration to maximize therapeutic effects .

Toxicological Profile

While CuPc exhibits low acute toxicity, its chronic effects are less well understood. Studies indicate that exposure to high concentrations may lead to bioaccumulation in aquatic organisms, raising concerns about environmental safety. For instance, a bioaccumulation study found that nano-CuPc showed low bioavailability in freshwater organisms, suggesting limited risk of entry into the food web .

Environmental Applications

Due to its stability and resistance to degradation, CuPc is used extensively in dyes and pigments. However, its environmental persistence necessitates careful management to prevent potential ecological harm.

Data Tables

PropertyValue
Molecular FormulaC32H16CuN8
Molar Mass576.07 g/mol
Melting Point600°C (dec.)
Water Solubility<0.1 g/100 mL at 20°C
Acute Toxicity (LD50)>3 g/kg
Biological ActivityObservations
Antimicrobial EfficacyEffective against bacteria
PDT EfficacyInduces apoptosis in cancer cells

Properties

CAS No.

14654-63-8

Molecular Formula

C32H20CuN12

Molecular Weight

636.1 g/mol

IUPAC Name

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine

InChI

InChI=1S/C32H20N12.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2

InChI Key

XVUTZPLOCLQYJT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2]

Canonical SMILES

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2]

Key on ui other cas no.

28632-30-6
14654-63-8

Origin of Product

United States

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